molecular formula C10H11FN2 B8346793 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile

2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile

Cat. No. B8346793
M. Wt: 178.21 g/mol
InChI Key: SQRIKHWBBGVCBV-UHFFFAOYSA-N
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Patent
US06956132B2

Procedure details

Into a 1 l four-necked flask equipped with a thermometer, a stirrer and a dropping funnel, 49.6 g (0.4 mol) of 4-fluorobenzaldehyde and 480 ml of acetonitrile were charged, and a solution comprising 29.4 g (0.64 mol) of sodium cyanide, 81.6 g (1 mol) of dimethylamine hydrochloride and 200 ml of water, was dropwise added over a period of 15 minutes at from 20 to 30° C. with stirring, and then reacted at the same temperature for 18 hours. After completion of the reaction, the mixture was subjected to liquid separation. The organic layer was separated, and acetonitrile was distilled off. The residue was extracted with 400 ml of ethyl acetate, washed with a 5% sodium hydrogen carbonate aqueous solution and water, and then dried over anhydrous sodium sulfate. Ethyl acetate was distilled off, and the obtained oily substance was distilled under reduced pressure to obtain 64.5 g (yield: 90.5%) of the desired compound (boiling point: 100-101° C./1 KPa). The NMR spectrum data thereof are as follows.
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Quantity
81.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
90.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10](#[N:12])C.[C-]#N.[Na+].Cl.[CH3:17][NH:18][CH3:19]>O>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([N:18]([CH3:19])[CH3:17])[C:10]#[N:12])=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
49.6 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
480 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
29.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
81.6 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
reacted at the same temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the mixture was subjected to liquid separation
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
acetonitrile was distilled off
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 400 ml of ethyl acetate
WASH
Type
WASH
Details
washed with a 5% sodium hydrogen carbonate aqueous solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was distilled off
DISTILLATION
Type
DISTILLATION
Details
the obtained oily substance was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C#N)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 64.5 g
YIELD: PERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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